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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on using linear polyacrylamide (LPA) as a co-

precipitant for RNA isolation. Find troubleshooting advice, frequently asked questions, detailed

protocols, and key data to enhance the recovery of even minute quantities of RNA.

Troubleshooting Guide
This guide addresses common issues encountered during RNA precipitation with LPA in a

direct question-and-answer format.

Question: I don't see an RNA pellet after centrifugation. What should I do?

Answer: A lack of a visible pellet is common when precipitating low concentrations of RNA.[1][2]

Low RNA Content: For samples with low expected RNA yield, the pellet may be invisible.[1]

Do not decant the supernatant; instead, carefully remove it with a pipette to avoid aspirating

the pellet.[1] Using a co-precipitant like LPA is crucial for maximizing the recovery of these

small amounts.[1][2]

Incubation: To improve precipitation efficiency for low-concentration samples, consider

extending the incubation time after adding alcohol. Options include incubating for over 4

hours (or overnight) at -20°C, or for 20-30 minutes in a dry ice/ethanol bath.[3][4]
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Centrifugation: Increase the centrifugation time to 20-30 minutes at maximum speed in a

cooled centrifuge (4°C) to ensure effective pelleting.[2][4]

Question: I lost the pellet during the washing step. How can I prevent this?

Answer: The pellet formed with LPA may not adhere as tightly to the tube wall as pellets formed

with other carriers or high nucleic acid concentrations.[2][5][6]

Careful Aspiration: When removing the supernatant and wash solutions, pipette carefully

from the side of the tube opposite the pellet.

Gentle Washing: Add the 70% ethanol wash solution gently without disturbing the pellet. Do

not vortex the pellet during the wash step; gentle inversion of the tube is sufficient.[4]

Question: My final RNA has a low A260/230 ratio. Could LPA be the cause?

Answer: While LPA itself does not interfere with spectrophotometric readings at 260nm and

280nm, a low A260/230 ratio typically indicates contamination with substances that absorb at

230nm, such as residual salts or ethanol.[7][8]

Incomplete Washing: Ensure the pellet is thoroughly washed with 70% ethanol to remove

salts used during precipitation.

Incomplete Drying: After the final wash, make sure to remove all residual ethanol before

resuspending the RNA. Over-drying can make the pellet difficult to dissolve, so air-dry just

until the pellet is translucent.

Alternative Purification: If the issue persists, consider using a spin column-based purification

kit with a desalting or washing step to remove small impurities.[8]

Question: I am concerned about DNA contamination in my RNA sample.

Answer: A recent study has proposed a method for the selective precipitation of RNA using

LPA, leaving most of the DNA in the supernatant.[9][10][11]

Selective Precipitation Method: This technique is based on the different tendencies of RNA

and DNA to bind with LPA under specific pH, salt, and alcohol concentrations.[9][10][11] It
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allows for the collection of RNA while maintaining high solubility for DNA.[9][10][11] The

precipitated RNA can be used directly for applications like RT-qPCR.[9][10]

Frequently Asked Questions (FAQs)
What is Linear Polyacrylamide (LPA)?

Linear Polyacrylamide (LPA) is a chemically synthesized, inert polymer used as a co-

precipitant to aid in the recovery of nucleic acids during alcohol precipitation.[5][12] It is

particularly effective for quantitatively recovering picogram or nanogram amounts of DNA and

RNA from dilute solutions.[7][12]

What are the advantages of LPA over other co-precipitants like glycogen?

LPA offers several key advantages:

Purity: Being chemically synthesized, LPA is free from the biological and nucleic acid

contamination that can be found in carriers derived from biological sources like glycogen

(from oysters) or tRNA.[5][12][13][14][15] This makes it an ideal choice for sensitive

downstream applications such as PCR and RT-PCR.[16]

Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular

biology.[6][12][17]

No Spectrophotometer Interference: It does not affect A260/280 readings used for nucleic

acid quantification.[7][12][16][17]

What is the recommended concentration of LPA for RNA precipitation?

A final working concentration of 10-20 µg/mL is generally recommended.[16] For a typical 500

µL precipitation reaction, adding 5-10 µg of LPA (e.g., 1-2 µL of a 5 mg/mL stock solution) is

adequate.[2][5]

What is the smallest size of nucleic acid that LPA can precipitate?

LPA has been shown to effectively precipitate nucleic acid fragments larger than 15-20 base

pairs, while shorter fragments and unincorporated nucleotides are not efficiently precipitated.

[12][13][16][17] This property is useful for purifying reaction products.[16]
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How should I store LPA solution?

LPA stock solutions should be stored at -20°C.[5][6] Some formulations may be stable at 2-8°C.

[12] Always refer to the manufacturer's instructions for optimal storage conditions.

Quantitative Data Summary
The following table summarizes key parameters for successful RNA precipitation using LPA.
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Parameter
Recommended
Value/Range

Notes

LPA Final Concentration 10 - 20 µg/mL

For a 500 µL sample, 1-2 µL of

a 5 mg/mL stock is sufficient.

[2][5][16]

Salt (Monovalent Cations)
0.3 M Sodium Acetate (pH 5.2-

5.5)

This is the most standard salt.

Other options include

Ammonium Acetate (2.5 M) or

Sodium Chloride (0.2-0.3 M)

depending on the sample

matrix.[5]

Alcohol Volume (Ethanol)
2.5 - 3 volumes of 100%

Ethanol
For RNA precipitation.[2][4]

Alcohol Volume (Isopropanol)
0.8 - 1 volume of 100%

Isopropanol

Requires a smaller volume,

which can be advantageous

for large samples.[2][17]

Incubation Temperature -20°C or -80°C

Incubation at -70°C or -80°C

can increase precipitation

efficiency for very small

amounts of nucleic acid.[2]

Incubation Time 30 minutes to overnight

Longer incubation times (e.g.,

overnight at -20°C) are

recommended for low-

concentration samples.[3][4] A

20-minute incubation on dry

ice is also effective.[4]

Centrifugation Speed
≥12,000 x g (Max speed in a

microfuge)

High speed is necessary to

pellet the nucleic acid

complex.

Centrifugation Time 10 - 30 minutes

Longer spin times (up to 30

minutes) improve recovery of

low-concentration nucleic

acids.[2][4]
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Wash Step
1 wash with 500 µL - 1 mL of

70-80% ethanol

Crucial for removing residual

salts.[4]

Experimental Protocols
Standard Protocol for RNA Precipitation using LPA

This protocol is designed for a starting sample volume of up to 500 µL. Adjust volumes

proportionally for different sample sizes.

Initial Sample: Start with your aqueous RNA sample in a nuclease-free microcentrifuge tube.

Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). For a 500 µL sample, add 50

µL. Mix gently by flicking the tube.

Add LPA: Add 1-2 µL of 5 mg/mL LPA solution (final concentration of 10-20 µg/mL). Mix

gently.

Add Alcohol: Add 2.5 volumes of ice-cold 100% ethanol. For a 552 µL sample (500 µL RNA +

50 µL NaOAc + 2 µL LPA), add 1.38 mL of ethanol.

Precipitate: Invert the tube several times to mix and incubate at -20°C for at least 1 hour

(overnight is recommended for very dilute samples).

Centrifuge: Centrifuge the sample at ≥12,000 x g for 30 minutes at 4°C.

Wash Pellet: Carefully decant or pipette off the supernatant. A small, translucent, or white

pellet should be visible. Add 1 mL of ice-cold 70% ethanol.

Centrifuge Again: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.

Dry Pellet: Carefully remove all the supernatant with a pipette. Air-dry the pellet for 5-10

minutes at room temperature. Do not over-dry, as this can make it difficult to resuspend.

Resuspend RNA: Resuspend the pellet in a desired volume of nuclease-free water or buffer.
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Sample Preparation

Precipitation & Wash

Analysis & Troubleshooting

Aqueous RNA Sample

Add 1/10 vol 3M NaOAc

Add 10-20 µg/mL LPA

Add 2.5 vol 100% Ethanol

Incubate at -20°C
(≥1 hr to Overnight)

Centrifuge ≥12,000 x g
(30 min, 4°C)

Wash with 70% Ethanol

Centrifuge ≥12,000 x g
(10 min, 4°C)

Air-dry Pellet

Resuspend RNA

Assess Yield & Purity
(e.g., Spectrophotometry)

Problem?
(e.g., Low Yield, Low Purity)

Yes (Re-optimize Protocol)

Proceed to Downstream
Application

No

Click to download full resolution via product page

Caption: Workflow for optimizing RNA precipitation using LPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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